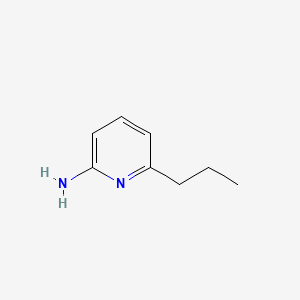

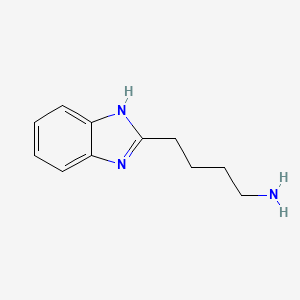

1H-Benzimidazole-2-butanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

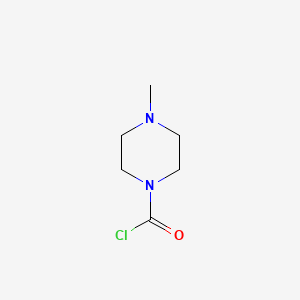

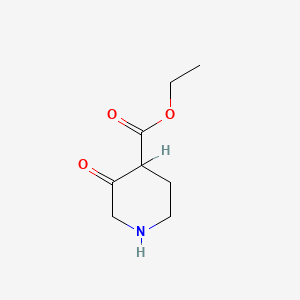

1H-Benzimidazole-2-butanamine is a chemical compound with the molecular formula C11H15N3 . It is a type of benzimidazole, a class of compounds that are known for their wide range of biological activities .

Molecular Structure Analysis

The stabilization of the structure of N-Butyl-1H-benzimidazole, a similar compound, is evidenced by the strong intramolecular interaction of σ- and π-electrons of donor bonds C-N, C-C with acceptor bonds C-N, C-C .Chemical Reactions Analysis

Benzimidazole derivatives have been found to have a variety of biological activities. They are used for the treatment of infectious diseases and as chemotherapeutic agents against cancer .科学的研究の応用

Green Synthesis

Benzimidazoles, including 1H-Benzimidazole-2-butanamine, have been synthesized using green chemistry approaches. For instance, novel benzimidazoles were created using a one-pot procedure without additional solvents and oxidants, employing various synthesized salicylaldehydes and diamines in the presence of a catalytic ionic liquid (Nikpassand & Pirdelzendeh, 2016).

Biological Activity Studies

Benzimidazoles have been extensively studied for their biological activities, particularly as antimicrobial and antifungal agents. For example, derivatives of benzimidazole have shown significant antifungal activities against species like Candida and Aspergillus (Khabnadideh et al., 2012)](https://consensus.app/papers/synthesis-activity-benzotriazole-aminothiazole-khabnadideh/1658e10d7d445999a33e85d511ce69f4/?utm_source=chatgpt).

Corrosion Inhibition

Research has also explored the use of benzimidazole derivatives as corrosion inhibitors. A study examined the corrosion inhibiting properties of novel benzimidazole compounds for mild steel in HCl solution, finding significant anticorrosion capacity (Chaouiki et al., 2020)](https://consensus.app/papers/comprehensive-assessment-corrosion-inhibition-chaouiki/3c706469bc705b3cae6c7167a5551663/?utm_source=chatgpt).

Fluorescence Staining and Antimicrobial Properties

Benzimidazole derivatives, due to their intramolecular hydrogen bonding interactions, have been used to study H-bonding in biological processes. A new benzimidazole derivative showed potential for fluorescence staining in cells and exhibited antimicrobial properties (Carreño et al., 2016)](https://consensus.app/papers/characterization-pyridine-benzimidazole-suitability-carreño/47b00c1474905b0db89fa411b610964c/?utm_source=chatgpt).

Synthesis and Characterization

The synthesis and characterization of benzimidazole derivatives have been a focus in several studies, considering their medicinal importance. Research has involved confirming the chemical structures of these compounds through various spectroscopic methods and assessing their antimicrobial activities (Ajani et al., 2016)](https://consensus.app/papers/facile-synthesis-characterization-activity-2alkanamino-ajani/2a39cf76742b58bcb0a451531d1e3224/?utm_source=chatgpt).

Antiviral and Anticancer Research

Benzimidazole derivatives have been explored for their potential in antiviral and anticancer treatments. For instance, benzimidazole nucleosides showed significant potency against human cytomegalovirus replication, with a unique mode of action (Biron et al., 2002)](https://consensus.app/papers/potent-selective-inhibition-human-cytomegalovirus-biron/7d103c98186f5b8eae6739884733bbab/?utm_source=chatgpt).

Antioxidant Activity

Some benzimidazole derivatives, like 2-methyl benzimidazole, have been identified for their antioxidant activities, evaluated through methods like the DPPH assay (Saini et al., 2016)](https://consensus.app/papers/synthesis-antioxidant-activity-2methyl-benzimidazole-saini/dc61f74eccf257fea2a56d99da5e61cf/?utm_source=chatgpt).

作用機序

Target of Action

1H-Benzimidazole-2-butanamine, a derivative of benzimidazole, has been found to exhibit a wide range of pharmacological activities . , which play crucial roles in cancer progression. They also show activity against parasitic infections, specifically Trichinella spiralis .

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit c-Met and VEGFR-2 kinases, which are important therapeutic targets in the treatment of lung and colorectal cancers .

Biochemical Pathways

Benzimidazole derivatives have been associated with various biochemical pathways due to their broad-spectrum pharmacological properties . For instance, they have been found to exhibit tuberculostatic properties .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIQENBZTGDRFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389804 |

Source

|

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39650-64-1 |

Source

|

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。